molecular formula C10H19N3 B11739073 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11739073
M. Wt: 181.28 g/mol
InChI Key: VREIKMFVUKCAJU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine (IUPAC name) is a secondary amine featuring a pyrazole core substituted with an isopropyl group at the N1 position and a propylamine moiety at the C5 methyl group (Figure 1). Its molecular formula is C9H15N3 (molecular weight: 165.24 g/mol), and it is classified under Category E2 in regulatory frameworks .

Synthesis and Characterization Synthesis typically involves condensation reactions, such as refluxing an ester derivative (e.g., ethyl 3-oxopropanoate) with 3-isopropyl-1H-pyrazol-5-amine in acetic acid, followed by purification . Structural characterization employs 1H/13C NMR, IR spectroscopy, and HR-MS , while purity assessments use GC-MS, FTIR-ATR, and GC-IR . Computational tools like Multiwfn analyze electron density and molecular orbitals to predict reactivity .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-12-13(10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3

InChI Key

VREIKMFVUKCAJU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The subsequent alkylation and amination steps introduce the desired substituents under controlled conditions, such as the use of bases like sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on substituents, molecular weight, and key properties:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
{[1-(Propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine (1328640-49-8) C9H15N3 N1: Isopropyl; C5: Propylamine 165.24 Moderate polarity, basic amine group
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine (1856027-21-8) C9H15ClF3N3 N1: Trifluoroethyl; C5: Propylamine 257.69 High electronegativity (F, Cl), lipophilic
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (1427380-55-9) C9H16N4 N1: Isobutyl; C4: Amine; C5: Isopropyl 180.25 Steric hindrance from isobutyl group
{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine C13H16FN3 C5: Fluorophenyl; Propylamine 233.29 Enhanced dipole interactions (F)

Key Observations

  • Steric Effects : The isobutyl group in introduces steric hindrance, which may reduce binding efficiency in biological targets.
  • Aromatic Substitution : Fluorophenyl in improves dipole interactions, favoring receptor binding compared to the isopropyl group in the target compound.

Analytical Techniques

  • Chromatography : GC-MS with HP1-MS columns separates isomers effectively .
  • Spectroscopy : FTIR-ATR identifies amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
  • Computational Analysis : Multiwfn predicts electron localization functions (ELF), highlighting nucleophilic sites at the amine group .

Biological Activity

The compound {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a novel pyrazole derivative that has attracted attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, synthesis, and applications based on existing literature.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H20N4
Molecular Weight236.33 g/mol
IUPAC Name1-(propan-2-yl)-1H-pyrazol-5-yl)methyl(propyl)amine
CAS Number1856091-34-3

Structural Formula

The structure consists of a pyrazole ring substituted with an isopropyl group and linked to a propylamine moiety, which is essential for its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides, which share structural similarities with {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine, demonstrated notable antifungal activity against various strains, including Candida and Aspergillus species . The mechanism involves disruption of the microbial cell membrane integrity.

Anticancer Properties

In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine have been evaluated for their effects on various cancer cell lines, revealing potential in targeting specific pathways involved in tumor growth . The activity is often attributed to the modulation of key signaling pathways such as MAPK and PI3K/AKT.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. For example, it has been evaluated for its ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. Studies indicated that modifications in the pyrazole structure could enhance inhibition potency compared to traditional inhibitors like acarbose .

The biological activity of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is largely attributed to its ability to interact with specific molecular targets within cells. The binding affinity to enzymes or receptors can lead to modulation of their activity, resulting in altered metabolic or signaling pathways.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluating the antifungal properties of related compounds found that they effectively inhibited the growth of Candida albicans, with IC50 values comparable to established antifungals .
  • Cancer Cell Line Studies : Research on pyrazole derivatives indicated significant cytotoxic effects on breast cancer cell lines, suggesting potential for development as anticancer agents .
  • Diabetes Management : Pyrazole derivatives have been investigated for their role in managing diabetes through enzyme inhibition, particularly targeting alpha-amylase and glucosidase activities .

Q & A

Q. What are the standard synthetic routes for {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine?

The compound can be synthesized via cyclization of hydrazine derivatives with substituted ketones under acidic or basic conditions. For example, hydrazone intermediates derived from 1-(propan-2-yl) ketones can undergo ring closure to form the pyrazole core, followed by alkylation with propylamine derivatives. Continuous flow reactors and catalysts (e.g., Pd or Cu-based systems) may optimize yield and selectivity . Retrosynthetic tools leveraging AI models (e.g., Reaxys or Pistachio databases) can predict feasible one-step routes by analyzing precursor relevance and reaction plausibility .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and amine functionality.
  • Infrared (IR) Spectroscopy : Identification of N-H stretching (3200–3400 cm1^{-1}) and pyrazole ring vibrations.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from reaction conditions (e.g., acidic vs. basic media, temperature gradients). For example, acidic conditions may favor hydrazone cyclization but risk side reactions like over-alkylation. Researchers should employ Design of Experiments (DoE) to systematically vary parameters (pH, solvent, catalyst loading) and identify optimal conditions. Comparative studies using HPLC or GC-MS can quantify byproducts and validate purity .

Q. What methodologies are used to evaluate pharmacological activity?

  • In vitro assays :
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
    • In vivo models :
  • Analgesic Effects : Tail-flick or hot-plate tests in rodents.
  • Toxicity Profiling : Acute toxicity (LD50_{50}) and subchronic studies (28-day repeated dosing) .

Q. How can structure-activity relationship (SAR) studies be designed for pyrazole derivatives?

  • Substituent Variation : Systematically modify the propylamine chain (e.g., branching, halogenation) and pyrazole substituents (e.g., 1-(propan-2-yl) vs. phenyl groups).
  • Biological Screening : Compare IC50_{50} values across analogs in target-specific assays (e.g., enzyme inhibition).
  • Computational Modeling : Molecular docking (AutoDock) or QSAR to predict binding affinity to receptors (e.g., GABAA_A or kinase targets) .

Q. What strategies assess environmental fate and ecotoxicological impact?

  • Degradation Studies : Aerobic/anaerobic biodegradation assays (OECD 301/311) to measure half-life in soil/water.
  • Bioaccumulation : Log KowK_{ow} determination via shake-flask methods.
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Q. How to develop analytical methods for detecting the compound in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation for plasma/tissue homogenates.
  • Chromatography : Reverse-phase HPLC (C18 column) with UV/fluorescence detection.
  • Quantification : LC-MS/MS using multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL) .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis OptimizationDoE, continuous flow reactors, AI retrosynthesis
Structural AnalysisNMR, IR, HRMS, X-ray crystallography
Pharmacological ScreeningMIC/MBC, COX-2 inhibition, rodent models
Environmental ImpactOECD biodegradation, Daphnia magna assays

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